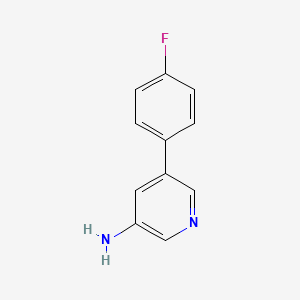

5-(4-Fluorophenyl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-3-1-8(2-4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNBTRVXHPMFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673330 | |

| Record name | 5-(4-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214380-91-2 | |

| Record name | 5-(4-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of palladium(0) to 5-bromo-pyridin-3-amine, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Optimized conditions from analogous syntheses include:

-

Base : Na₂CO₃ or K₃PO₄ (2–3 eq) to facilitate deprotonation.

-

Solvent : Dimethoxyethane (DME)/H₂O (4:1) or toluene/ethanol mixtures.

A representative procedure from achieved 46–96% yields for similar imidazo[1,2-a]pyridines, though yields for this compound may vary based on steric and electronic effects.

Substrate Optimization

-

Halogenated Pyridines : 5-Bromo-pyridin-3-amine is preferred due to its balance of reactivity and stability. Chloro derivatives require harsher conditions (e.g., higher temperatures or microwave irradiation).

-

Boronic Acids : 4-Fluorophenyl boronic acid must be purified to minimize protodeboronation, which competes at elevated temperatures.

Copper-Mediated C–N and C–C Bond Formation

Copper catalysis offers a cost-effective alternative for introducing aryl groups, though its application to this compound is less direct.

Ullmann-Type Coupling

In Ullmann reactions, copper(I) iodide mediates the coupling of 5-iodo-pyridin-3-amine with 4-fluoroiodobenzene. However, this method suffers from low yields (30–50%) and requires stoichiometric copper, limiting scalability.

Chan-Lam Amination

Chan-Lam coupling installs aryl groups via transmetallation of boronic acids to copper. For example, reports a copper(II)-catalyzed synthesis of N-(3-fluorophenyl)pyridin-2-amine using 2-aminopyridine and 3-fluorophenyl boronic acid (90% yield). Adapting this to this compound would require:

-

Catalyst : Cu(OAc)₂ (10 mol%) in dichloroethane (DCE).

Protecting Group Strategies for Aminated Intermediates

The nucleophilic amine at position 3 of pyridine can interfere with metal catalysts, necessitating protection during coupling steps.

Acetylation

Acetylating 5-bromo-pyridin-3-amine with acetic anhydride forms 3-acetamido-5-bromopyridine, which is inert under Suzuki conditions. Post-coupling hydrolysis with NaOH regenerates the amine.

Boc Protection

tert-Butoxycarbonyl (Boc) groups, introduced via di-tert-butyl dicarbonate, provide orthogonal deprotection under acidic conditions (e.g., HCl/dioxane).

Industrial-Scale Production and Purification

Continuous Flow Reactors

Flow chemistry enhances heat and mass transfer for Suzuki-Miyaura reactions, reducing reaction times from hours to minutes. A pilot-scale setup described in achieved 85% yield for a related imidazo[1,2-a]pyridine using Pd/C cartridges and in-line filtration.

Crystallization and Chromatography

-

Crystallization : Ethyl acetate/hexane mixtures isolate this compound as a white solid.

-

Prep-HPLC : Reverse-phase chromatography (C18 column, water/acetonitrile with 0.1% formic acid) resolves regioisomers and unreacted starting materials.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–90 | ≥95 | High | $$$ |

| Ullmann Coupling | 30–50 | 80–90 | Low | $$ |

| Chan-Lam Amination | 60–80 | ≥90 | Moderate | $$ |

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(4-Fluorophenyl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials, including polymers and organic semiconductors.

Biological Studies: It serves as a probe in biological studies to investigate the interaction of fluorinated aromatic compounds with biological targets.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and ability to penetrate biological membranes. This allows it to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyridine Derivatives

Example Compounds :

- 6j : 4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (Yield: 50%)

- 4 : 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-3-amine

| Feature | 5-(4-Fluorophenyl)pyridin-3-amine | Compound 6j | Compound 4 |

|---|---|---|---|

| Core Structure | Pyridine | Pyrazolo-pyridine | Pyrazolo-pyridine |

| Substituents | 4-Fluorophenyl, NH₂ | 4-Fluorophenyl, 3-methoxyphenyl | 4-Fluorophenyl, 2,4-dichlorophenyl |

| Biological Activity | Not explicitly reported | Kinase inhibition (MNK1) | Cytotoxic effects (cell lines) |

| Synthesis | Not detailed in evidence | Hydrazine-mediated cyclization | Multi-step condensation |

Key Findings :

- Pyrazolo-pyridine derivatives exhibit enhanced kinase inhibitory activity compared to simpler pyridines due to their planar, fused-ring systems, which improve target binding .

- The 2,4-dichlorophenyl group in Compound 4 increases cytotoxicity, likely via DNA intercalation or topoisomerase inhibition .

Thiazole and Imidazole Derivatives

Example Compounds :

- NRA0045: (R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole

- ML3403 : {4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine

| Feature | This compound | NRA0045 | ML3403 |

|---|---|---|---|

| Core Structure | Pyridine | Thiazole | Imidazole-pyridine |

| Substituents | NH₂, 4-Fluorophenyl | 4-Fluorophenyl, pyrrolidine | 4-Fluorophenyl, methylsulfanyl |

| Biological Activity | N/A | Dopamine D4/5-HT2A antagonism | p38 MAP kinase inhibition |

| Metabolism | Not studied | Sulfoxidation (CYP3A4) | Sulfoxidation (CYP3A4) |

Key Findings :

- NRA0045’s thiazole-pyrrolidine moiety confers selectivity for dopamine D4 receptors (Ki = 0.54–2.54 nM), with minimal striatal side effects .

- ML3403’s methylsulfanyl group is metabolized to sulfoxide (ML3603), retaining kinase inhibition but with gender-specific pharmacokinetics in rats .

Dihydropyridine and Nicotinonitrile Derivatives

Example Compounds :

| Feature | This compound | Compound 2 |

|---|---|---|

| Core Structure | Pyridine | Dihydropyridine |

| Substituents | NH₂, 4-Fluorophenyl | 4-Fluorophenyl, 2,4-dichlorophenyl |

| Activity | N/A | Cytotoxicity (IC₅₀: µM range) |

Key Findings :

- Dihydropyridines like Compound 2 show reduced aromaticity, increasing reactivity for nucleophilic attack, which may enhance cytotoxicity .

Fluorophenyl Variations

Example Compounds :

- 5i: 5-(4-Fluorophenyl)-4-(3,4-dimethoxyphenol)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine

- 5g: 5-(4-Fluorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-amine

| Feature | This compound | 5i | 5g |

|---|---|---|---|

| Core Structure | Pyridine | Pyrano-pyrazole | Pyrano-pyrazole |

| Substituents | NH₂, 4-Fluorophenyl | 3,4-dimethoxyphenol | 4-nitrophenyl |

| Activity | N/A | Antioxidant | Nitro group enhances redox activity |

Structural and Functional Insights

- Electronic Effects : Fluorine’s electronegativity increases binding affinity in receptors (e.g., NRA0045’s D4 receptor interaction) .

- Ring Modifications : Pyrazolo-pyridines (e.g., 6j) exhibit superior kinase inhibition over pyridines due to fused-ring rigidity .

- Metabolic Stability : Sulfur-containing derivatives (e.g., ML3403) undergo CYP-mediated oxidation, influencing half-life and activity .

Biological Activity

5-(4-Fluorophenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a 4-fluorophenyl group. The presence of fluorine enhances the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various biochemical pathways, including inflammatory responses. For instance, it has been noted to modulate the activity of cyclooxygenases (COX), which are crucial in the inflammatory process.

- Receptor Interaction : It may also interact with various receptors, altering their signaling pathways and contributing to its pharmacological effects.

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. A study evaluating several analogs indicated that compounds with a 4-fluoro substitution exhibited significantly enhanced cytotoxicity against various cancer cell lines, including MCF-7 and K562 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can effectively inhibit COX enzymes, particularly COX-2, which is associated with inflammatory conditions. The compound showed selectivity for COX-2 over COX-1, suggesting potential for therapeutic applications in treating inflammatory diseases .

Study on Anticancer Activity

A series of compounds including this compound were tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that this compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating moderate potency against MCF-7 and K562 cells. Notably, the presence of the fluorine substituent was linked to increased efficacy compared to non-fluorinated analogs .

Inhibition of COX Enzymes

In another study focused on anti-inflammatory properties, this compound was evaluated for its ability to inhibit COX enzymes. The compound displayed an IC50 value of approximately 9.2 µM for COX-2 inhibition, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)pyridin-3-amine | Structure | Moderate anticancer activity |

| 5-(4-Bromophenyl)pyridin-3-amine | Structure | Neuroprotective effects |

| 5-(4-Methylphenyl)pyridin-3-amine | Structure | Antimicrobial activity |

The presence of different substituents (fluoro, chloro, bromo) affects the compound's lipophilicity and biological activity. Specifically, the fluorine atom is associated with enhanced stability and selectivity in enzyme interactions compared to other halogenated derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 5-(4-Fluorophenyl)pyridin-3-amine, and how is purity validated?

Answer:

A typical synthesis involves coupling 3-aminopyridine with 4-fluorophenylboronic acid via a palladium-catalyzed Suzuki-Miyaura reaction under inert atmosphere . Post-reaction, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using:

- HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).

- NMR Spectroscopy : Key peaks include aromatic protons at δ 8.33 (pyridine H), 7.32–6.99 (fluorophenyl H), and a singlet for the NH2 group at δ 5.73 .

- Melting Point Analysis : Expected range 403–404°C (DSC recommended due to high thermal stability) .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies of this compound derivatives?

Answer:

Crystallization trials should screen solvents (e.g., DMSO, ethanol) and slow evaporation rates. For derivatives like 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine:

- Crystal System : Triclinic (P1 space group) with unit cell parameters a = 10.2487 Å, b = 10.4643 Å, c = 10.5489 Å .

- Refinement : Use SHELXL for least-squares refinement (R-factor < 0.08) and SADABS for absorption correction .

- Data Collection : Bruker SMART APEXII diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Identify NH2 stretches (~3400 cm⁻¹) and C-F vibrations (1220–1150 cm⁻¹) .

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., meta-fluorophenyl protons show distinct splitting) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion [M+H]+ (calculated m/z 217.20) .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected HOMO-LUMO gaps)?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model electronic properties. Compare computed HOMO-LUMO gaps (e.g., 4.5 eV) with experimental UV-Vis data .

- NBO Analysis : Identify hyperconjugative interactions affecting stability, such as LP(N)→σ*(C-F) contributions .

- MD Simulations : Assess solvent effects on conformation using GROMACS with OPLS-AA force field .

Basic: How is the molecular structure of this compound confirmed via X-ray diffraction?

Answer:

- Data Collection : Use a Bruker diffractometer (CCD detector) at 173 K to minimize thermal motion .

- Structure Solution : Direct methods in SHELXS-97 for phase determination .

- Validation : Check R-factor convergence (target < 0.05) and residual electron density maps (< 0.3 eÅ⁻³) .

Advanced: What strategies address disorder or twinning in crystallographic studies of fluorophenyl-pyridine derivatives?

Answer:

- Twinning Refinement : Use TWINABS in SHELXL for scale factors and HKLF5 format .

- Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., fluorophenyl rotamers) .

- High-Resolution Data : Collect at synchrotron sources (λ = 0.5 Å) to enhance resolution (< 0.8 Å) .

Basic: How are air-sensitive intermediates handled during synthesis?

Answer:

- Schlenk Techniques : Use vacuum/inert gas cycles for moisture-sensitive steps (e.g., Grignard reactions) .

- Stabilization : Add 2,2,6,6-tetramethylpiperidine (TMP) to scavenge trace oxygen .

Advanced: How can solubility challenges in biological assays be mitigated for this compound?

Answer:

- Co-Solvent Systems : Use DMSO/PBS (≤10% v/v) to enhance aqueous solubility .

- Salt Formation : React with HCl to form a hydrochloride salt (improves solubility by >50%) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm via DLS) for in vivo studies .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions : Argon-filled amber vials at –20°C to prevent oxidation of the amine group .

- Degradation Monitoring : Track via monthly HPLC (look for hydrolysis byproducts at Rt = 3.2 min) .

Advanced: How can molecular docking studies predict the biological targets of this compound?

Answer:

- Target Selection : Screen kinase libraries (e.g., PDB entries 4FKJ, 3V6V) due to pyridine’s ATP-binding affinity .

- Docking Software : Use AutoDock Vina with Lamarckian GA (grid size = 60 ų, exhaustiveness = 20) .

- Validation : Compare docking scores (ΔG < –8 kcal/mol) with experimental IC50 values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.